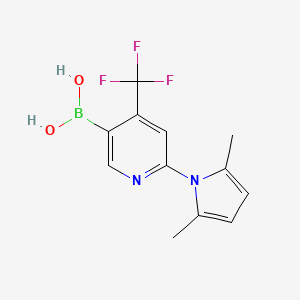
(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a pyrrole ring. The presence of the boronic acid functional group makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Pyrrole Ring Formation: The pyrrole ring is formed through cyclization reactions involving appropriate starting materials.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The compound’s unique structure allows it to participate in specific molecular interactions, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
- (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-3-yl)boronic acid
- (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-chloropyridin-3-yl)boronic acid
- (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-fluoropyridin-3-yl)boronic acid
Uniqueness
Compared to similar compounds, (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable reagent in various applications.
特性
分子式 |
C12H12BF3N2O2 |
|---|---|
分子量 |
284.04 g/mol |
IUPAC名 |
[6-(2,5-dimethylpyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BF3N2O2/c1-7-3-4-8(2)18(7)11-5-9(12(14,15)16)10(6-17-11)13(19)20/h3-6,19-20H,1-2H3 |
InChIキー |
RCEFEFCLQLSVOR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1C(F)(F)F)N2C(=CC=C2C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)
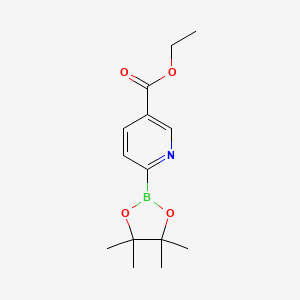
![9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11843368.png)


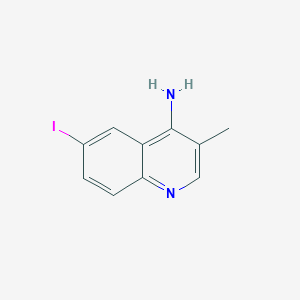
![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)

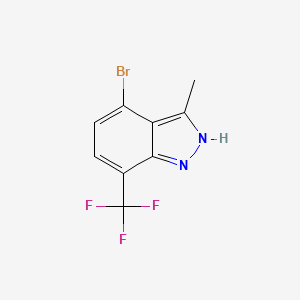
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)

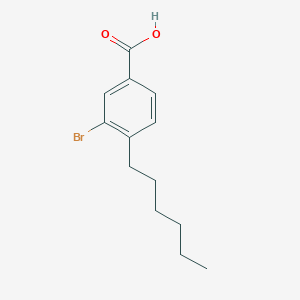
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)
